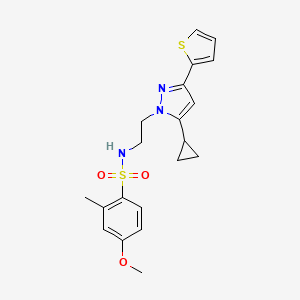

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Description

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a thiophen-2-yl moiety at position 2. The pyrazole ring is connected via an ethyl linker to a benzenesulfonamide group, which is further substituted with a methoxy group at position 4 and a methyl group at position 3.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3S2/c1-14-12-16(26-2)7-8-20(14)28(24,25)21-9-10-23-18(15-5-6-15)13-17(22-23)19-4-3-11-27-19/h3-4,7-8,11-13,15,21H,5-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVEYITKYDJAKFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, drawing on various studies and findings.

Chemical Structure and Properties

The molecular formula for N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is C19H22N4O3S, with a molecular weight of approximately 378.47 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O3S |

| Molecular Weight | 378.47 g/mol |

| CAS Number | 1796989-37-1 |

| Solubility | Soluble in DMSO |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide. For instance, pyrazole derivatives have been shown to exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 (a breast cancer cell line). One study reported that specific pyrazole derivatives demonstrated IC₅₀ values as low as 0.07 μM against EGFR kinase, indicating potent inhibitory activity comparable to established drugs like erlotinib .

Enzyme Inhibition

The compound's sulfonamide group suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. Research indicates that modifications in the pyrazole structure can enhance enzyme binding affinity and selectivity, making these compounds promising candidates for drug development aimed at metabolic disorders and cancers .

Study 1: Antiproliferative Activity

In a study examining a series of pyrazole derivatives, compounds were synthesized and evaluated for their antiproliferative effects on MCF-7 cells. The results indicated that certain derivatives exhibited high levels of activity with IC₅₀ values that suggest they could serve as lead compounds for further development into anticancer agents .

Study 2: Selectivity Towards Kinases

Another study focused on the design of pyrazole derivatives targeting EGFR kinases. The findings revealed that some compounds showed selective inhibition of EGFR with minimal effects on other kinases, highlighting their potential for targeted cancer therapy while reducing side effects associated with broader-spectrum inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole/Triazole Cores

Compounds [7–9] (): These 1,2,4-triazole-3(4H)-thiones incorporate a phenylsulfonyl group and a 2,4-difluorophenyl substituent. Unlike the target compound, which uses a pyrazole core, these triazole derivatives exhibit tautomerism between thione and thiol forms, confirmed by IR spectroscopy (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹).

N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones (): These quinolone derivatives feature a thiophen-2-yl group linked to an oxoethyl-piperazine moiety. While the thiophene ring is shared with the target compound, the quinolone core and bromo substituent confer distinct electronic properties. These compounds exhibit antibacterial activity, suggesting that the thiophene moiety may enhance interactions with bacterial enzymes like DNA gyrase .

Sulfonamide-Containing Analogues

Compound 191 (): This indazole-based sulfonamide includes a trifluoromethylpyrazole group and a cyclopropane ring. However, the indazole core may confer different binding kinetics compared to pyrazole derivatives .

EUROPEAN PATENT SPECIFICATION compound (): A benzenesulfonamide linked to a thiazole-phenyl group via a trans-cyclopropylamine. The cyanophenyl substituent introduces strong electron-withdrawing effects, contrasting with the methoxy and methyl groups in the target compound. Such differences could influence metabolic stability and target selectivity .

Thiophene-Containing Analogues

5-Nitrothiophene derivatives ():

These antimicrobial agents share a thiophene ring but lack the pyrazole-sulfonamide architecture. The nitro group at position 5 enhances electrophilicity, which may improve reactivity against bacterial nitroreductases. In contrast, the target compound’s cyclopropyl group may reduce metabolic degradation .

N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl] tetrahydronaphthalen-2-amine (): This amine oxide features dual thiophen-2-yl ethyl chains, emphasizing the role of thiophene in enhancing π-π stacking interactions.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions, including cyclocondensation of thiophene derivatives with cyclopropyl-substituted hydrazines, followed by sulfonamide coupling. Key steps include:

- Cyclocondensation : Reaction of 5-cyclopropyl-3-thiophen-2-yl-1H-pyrazole with ethylenediamine derivatives under reflux in ethanol .

- Sulfonamide formation : Coupling with 4-methoxy-2-methylbenzenesulfonyl chloride using triethylamine as a catalyst in dimethylformamide (DMF) . Critical parameters include reaction temperature (60–80°C), solvent polarity, and catalyst stoichiometry. Yield optimization often requires purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 0.6–1.2 ppm, thiophene protons at δ 6.8–7.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H] for CHNOS: 424.12) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. How is initial biological activity screening typically conducted for this compound?

- Enzyme inhibition assays : Measure IC values against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .

Advanced Research Questions

Q. How can researchers address low yields during the pyrazole-thiophene coupling step?

- Solvent optimization : Replace polar aprotic solvents (DMF) with tetrahydrofuran (THF) to reduce side reactions .

- Catalyst screening : Test alternatives to triethylamine, such as 1,8-diazabicycloundec-7-ene (DBU), to enhance nucleophilicity .

- Temperature control : Lower reaction temperature to 50°C to prevent decomposition of thiophene intermediates .

Q. What strategies resolve contradictions between computational docking and experimental binding data?

- Density functional theory (DFT) : Compare calculated binding energies (e.g., at B3LYP/6-31G* level) with experimental surface plasmon resonance (SPR) results .

- Mutagenesis studies : Identify key binding residues (e.g., lysine or aspartate in active sites) to validate docking poses .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Thiophene substitution : Replace 2-thiophene with 3-furan to assess electronic effects on COX-2 inhibition .

- Sulfonamide optimization : Introduce trifluoromethoxy groups to enhance metabolic stability .

- Pyrazole modifications : Compare cyclopropyl vs. methyl groups for steric effects on target binding .

Q. What methodologies elucidate the compound’s pharmacokinetic stability?

- In vitro metabolic assays : Incubate with liver microsomes (human/rat) to measure half-life (t) and identify cytochrome P450 metabolites .

- Plasma stability tests : Monitor degradation in PBS (pH 7.4) at 37°C over 24 hours using LC-MS .

Q. How can researchers reconcile conflicting bioactivity data across cell lines?

- Cell line validation : Compare genetic profiles (e.g., receptor expression via qPCR) to contextualize activity differences .

- Standardized protocols : Use identical assay conditions (e.g., serum concentration, incubation time) to minimize variability .

Data Analysis and Methodological Challenges

Q. What statistical approaches are recommended for analyzing dose-response discrepancies?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points from IC calculations .

Q. How should researchers validate computational models predicting solubility and logP?

- Experimental validation : Compare predicted logP (e.g., via ChemAxon) with shake-flask method results .

- Molecular dynamics (MD) : Simulate solvation free energy in explicit water models (e.g., TIP3P) to refine solubility predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.